(S)-2-Acetoxy-3-phenylpropanoic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
- Usnic acid exhibits potent antimicrobial effects against bacteria, fungi, and viruses. It has been investigated for its potential in treating infections and preventing microbial growth .
- Usnic acid shows promise as an antitumor agent. Studies have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis .
- Usnic acid has demonstrated antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Despite its beneficial properties, usnic acid is toxic at high doses. Researchers have studied its safety profile and toxicity levels .
- Encapsulation of usnic acid in controlled release systems is an attractive approach. These systems allow precise release of the active ingredient, optimizing therapeutic outcomes and reducing dosing frequency .
Antimicrobial Properties
Antitumor Activity
Antiviral Properties
Toxicology and Safety Considerations
Pharmaceutical Nanotechnology Applications
Analytical Methods and Characterization
Mechanism of Action
Target of Action
(S)-2-Acetoxy-3-phenylpropanoic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This irreversible inhibition of COX enzymes leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Aspirin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Aspirin prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules play key roles in inflammation, pain, fever, and platelet aggregation .
Pharmacokinetics
Aspirin is rapidly absorbed and undergoes first-pass metabolism in the liver . It is highly protein-bound and its metabolism changes to zero-order kinetics in overdose as the metabolic pathway becomes saturated . The drug is excreted through the kidneys, and its excretion can be increased by urinary alkalization .
Result of Action
The molecular and cellular effects of Aspirin’s action include reduced inflammation, alleviation of pain, and decreased fever . Additionally, by inhibiting platelet aggregation, Aspirin plays a significant role in the prevention of blood clots, stroke, and myocardial infarction .
Action Environment
Environmental factors such as pH can influence the action of Aspirin. For instance, in conditions of acidaemia, Aspirin can move into the extravascular spaces, including the central nervous system . Furthermore, the presence of other drugs can also affect the efficacy and stability of Aspirin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetyloxy-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWDAHVYCOUSR-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetoxy-3-phenylpropanoic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.